Candesartan Cilexetil is a potent, orally active, non-peptide angiotensin II type 1 (AT1) receptor antagonist. It is a prodrug that is rapidly and completely hydrolyzed to Candesartan during gastrointestinal absorption. Candesartan, the active metabolite, exerts its pharmacological effects by blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting the renin-angiotensin-aldosterone system (RAAS) [, , ].
1H-1-Ethyl-d5 Candesartan Cilexetil is a deuterated derivative of Candesartan Cilexetil, which is a prodrug widely used for managing hypertension. This compound features five deuterium atoms replacing hydrogen atoms in its structure, enhancing its pharmacokinetic properties. The molecular formula for 1H-1-Ethyl-d5 Candesartan Cilexetil is , with a molecular weight of 643.74 g/mol. This modification may improve metabolic stability and reduce side effects compared to its non-deuterated counterpart, making it a subject of interest in both clinical and research settings .
1H-1-Ethyl-d5 Candesartan Cilexetil is classified as an angiotensin II receptor blocker (ARB). It acts primarily by inhibiting the angiotensin II type 1 receptor, leading to vasodilation and reduced blood pressure. The compound is synthesized through complex organic chemistry methods, which are essential for producing high-purity pharmaceutical agents .
The synthesis of 1H-1-Ethyl-d5 Candesartan Cilexetil involves several steps starting from deuterated precursors. Key steps include:
The synthesis typically requires controlled conditions, including temperature regulation, use of organic solvents, and catalysts to ensure high yield and purity .
The molecular structure of 1H-1-Ethyl-d5 Candesartan Cilexetil can be represented as follows:
The presence of deuterium alters the vibrational frequencies in spectroscopic analyses, which can be beneficial for tracking metabolic pathways in research studies. The compound's structural integrity is crucial for its biological activity as an angiotensin receptor blocker .
1H-1-Ethyl-d5 Candesartan Cilexetil can undergo various chemical reactions:
These reactions are essential for modifying the compound for various applications in drug development and research.
As an angiotensin II receptor blocker, 1H-1-Ethyl-d5 Candesartan Cilexetil is a prodrug that is converted into its active form, Candesartan, upon hydrolysis in the gastrointestinal tract. The mechanism involves:
Pharmacokinetic studies indicate that this compound has a half-life of approximately nine hours, facilitating once-daily dosing in clinical settings .
Key physical and chemical properties of 1H-1-Ethyl-d5 Candesartan Cilexetil include:
These properties are critical for understanding the compound's behavior in biological systems and its formulation in pharmaceutical applications .
1H-1-Ethyl-d5 Candesartan Cilexetil has significant applications in various scientific fields:
This compound exemplifies how modifications at the molecular level can lead to enhanced therapeutic profiles, making it a valuable tool in both research and clinical settings.
1H-1-Ethyl-d5 candesartan cilexetil (CAS 914613-35-7) is a deuterated analog of the angiotensin II receptor antagonist prodrug candesartan cilexetil. Its molecular formula is C35H33D5N6O6, with a molecular weight of 643.74 g/mol [1] [5]. The isotopic labeling occurs at the ethyl group of the tetrazole ring, where five hydrogen atoms (H) are replaced by deuterium (D). This modification targets the N1-ethyl substituent (1-ethyl-d5-1H-tetrazol-5-yl) of the biphenyl-tetrazole moiety, a site known to influence metabolic stability [3] [7]. The deuterium atoms remain chemically inert but alter mass-dependent properties, making this compound valuable for pharmacokinetic tracer studies.
Table 1: Molecular Identity of Deuterated vs. Non-Deuterated Candesartan Cilexetil
Property | 1H-1-Ethyl-d5 Candesartan Cilexetil | Non-Deuterated Candesartan Cilexetil |
---|---|---|
CAS Number | 914613-35-7 | 145040-37-5 |
Molecular Formula | C35H33D5N6O6 | C33H34N6O6 |
Molecular Weight (g/mol) | 643.74 | 610.66 |
Isotopic Labeling Site | N1-Ethyl group of tetrazole ring | None |
Structurally, the deuterated compound retains the core architecture of candesartan cilexetil: a biphenyl-tetrazole system linked to a benzimidazole carboxylate ester, with a cyclohexyl carbonate group enhancing lipophilicity [4] [6]. The critical distinction lies in the ethyl group (−CH2CH3) attached to the tetrazole nitrogen (N1), which is replaced by −CD2CD3 in the deuterated version. This substitution minimally perturbs electronic properties due to similar atomic radii of C-H and C-D bonds but increases molecular mass by 5 atomic mass units (amu).
Deuteration reduces metabolic oxidation at the ethyl group—a known pathway for dealkylation in non-deuterated candesartan cilexetil (C33H34N6O6) [7]. Crystallographic studies confirm identical spatial arrangements, as deuterium does not alter bond lengths or angles. However, deuterium’s lower vibrational frequency may enhance stability against enzymatic cleavage [4] [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR studies reveal deuterium-induced shifts in 1H-NMR spectra:
Mass Spectrometry (MS)
LC/ESI-ITMS analysis confirms deuterium incorporation:
Table 2: Key MS Fragments of 1H-1-Ethyl-d5 Candesartan Cilexetil
Fragment m/z | Proposed Structure | Mass Shift vs. Non-Deuterated Analog |
---|---|---|
644.75 | [M+H]+ (Intact molecule) | +5 amu |
469.10 | Candesartan-d5 (after ester hydrolysis) | +5 amu |
362.20 | Deuterated biphenyl-tetrazole ion | +5 amu |
307.15 | Non-deuterated benzimidazole carboxylate | No shift |
Infrared (IR) Spectroscopy
FTIR spectra feature altered C-D stretching vibrations:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3